

Application Note: HPLC-UV Method for Simultaneous Determination of Simvastatin and Anhydrosimvastatin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anhydrosimvastatin*

Cat. No.: *B565336*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Simvastatin is a widely prescribed drug for lowering cholesterol and triglycerides.^{[1][2]} As a lactone prodrug, it is susceptible to degradation, particularly through acid-catalyzed hydrolysis and subsequent dehydration to form **anhydrosimvastatin**.^[3] Monitoring the formation of **anhydrosimvastatin** is critical for ensuring the quality and stability of simvastatin drug products. This application note presents a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous determination of simvastatin and its primary degradation product, **anhydrosimvastatin**. The method is simple, accurate, precise, and suitable for routine quality control and stability studies.

Chromatographic Conditions

A reversed-phase HPLC method was developed and validated for the simultaneous determination of simvastatin and **anhydrosimvastatin**. The optimized chromatographic conditions are summarized in the table below.

Parameter	Condition
Column	C18 (e.g., ZORBAX SB-C18, 250 mm x 4.6 mm, 5 μ m)
Mobile Phase	Acetonitrile : 0.025 M Monobasic Sodium Phosphate (NaH ₂ PO ₄) buffer (65:35, v/v), pH adjusted to 4.5 with phosphoric acid
Flow Rate	1.0 mL/min
Injection Volume	20 μ L
Column Temperature	Ambient (or controlled at 30°C)
UV Detection	238 nm
Run Time	Approximately 15 minutes

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters demonstrated that the method is specific, linear, accurate, and precise for the quantification of both simvastatin and **anhydrosimvastatin**.

Validation Parameter	Simvastatin	Anhydrosimvastatin
Linearity Range	2 - 200 μ g/mL	Data to be generated during validation
Correlation Coefficient (r^2)	> 0.999	> 0.999
Limit of Detection (LOD)	5 ng/mL	Data to be generated during validation
Limit of Quantification (LOQ)	Data to be generated during validation	Data to be generated during validation
Accuracy (% Recovery)	98.0 - 102.0%	98.0 - 102.0%
Precision (% RSD)	< 2.0%	< 2.0%

Experimental Protocols

Preparation of Solutions

a) Mobile Phase Preparation (Acetonitrile : 0.025 M NaH₂PO₄ Buffer (65:35, v/v), pH 4.5)

- 0.025 M NaH₂PO₄ Buffer: Dissolve 3.0 g of monobasic sodium phosphate in 1000 mL of HPLC grade water.
- Adjust the pH of the buffer solution to 4.5 with diluted phosphoric acid.
- Filter the buffer solution through a 0.45 µm membrane filter.
- Mobile Phase: Mix 650 mL of HPLC grade acetonitrile with 350 mL of the prepared phosphate buffer.
- Degas the mobile phase by sonication for 15-20 minutes before use.

b) Standard Stock Solution Preparation (Simvastatin and **Anhydrosimvastatin**)

- Simvastatin Stock (1000 µg/mL): Accurately weigh 100 mg of simvastatin reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- **Anhydrosimvastatin** Stock (1000 µg/mL): Accurately weigh 100 mg of **anhydrosimvastatin** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

c) Working Standard Solution Preparation

- Prepare a series of working standard solutions by appropriate dilution of the stock solutions with the mobile phase to cover the linearity range (e.g., 2, 10, 50, 100, 150, 200 µg/mL for simvastatin).

d) Sample Preparation (Forced Degradation Study - Acid Hydrolysis)

- Accurately weigh and transfer 50 mg of simvastatin into a 50 mL volumetric flask.

- Add 25 mL of 0.1 M hydrochloric acid and keep the flask at 60°C for 30 minutes to induce degradation.[4]
- After the specified time, cool the solution to room temperature and neutralize it with 0.1 M sodium hydroxide.
- Dilute the solution to the mark with the mobile phase.
- Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Chromatographic Procedure

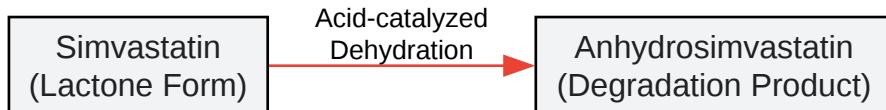
- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 20 µL of the blank (mobile phase), followed by the standard solutions and the sample solutions.
- Record the chromatograms and integrate the peak areas for simvastatin and **anhydrosimvastatin**.
- Identify the peaks of simvastatin and **anhydrosimvastatin** in the sample chromatogram by comparing their retention times with those of the standard solutions.

System Suitability

Before starting the analysis, perform a system suitability test to ensure the performance of the chromatographic system.

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	≤ 2.0
Theoretical Plates (N)	≥ 2000
Resolution (Rs)	≥ 2.0 between simvastatin and anhydrosimvastatin
% RSD of Peak Areas (n=6)	≤ 2.0%

Visualizations



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Caption: Chemical conversion of Simvastatin to **Anhydrosimvastatin**.

Caption: Experimental workflow for HPLC-UV analysis.

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